Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-
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Overview
Description
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Mechanism of Action
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, and influencing their activity . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its interaction with biological targets .
Biochemical Pathways
Pyridine derivatives are involved in a wide range of biochemical processes, but without specific target information, it’s challenging to predict the exact pathways this compound might affect .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its absorption and distribution .
Result of Action
Given the lack of specific target and pathway information, it’s difficult to predict the precise effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation reagents in a continuous flow reactor. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the acetic acid moiety.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNWKSJDCNIRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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